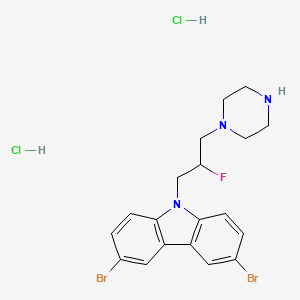
3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride
描述
iMAC2 是一种有效的线粒体凋亡诱导通道 (MAC) 抑制剂。它是一种二溴咔唑衍生物,具有显著的抗凋亡特性。 这种化合物已在几种脑损伤和神经退行性疾病的小鼠模型中进行测试和验证 .
准备方法
iMAC2 的制备涉及对其前身 iMAC1 的结构修饰。 修饰包括用羟基取代氟部分,从而得到一种脂溶性更高、效力更强的化合物 。合成路线通常涉及使用二溴咔唑作为起始原料,然后进行一系列化学反应来引入所需的官能团。反应条件通常包括使用有机溶剂和催化剂以促进转化。
化学反应分析
科学研究应用
Anticancer Activity
Research has indicated that derivatives of carbazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The piperazine group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy as an anticancer agent .
Neuropharmacology
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Investigations into its interactions with serotonin receptors have yielded promising results, indicating that it may act as a selective serotonin reuptake inhibitor (SSRI) or modulate other neurotransmitter systems .
Organic Electronics
3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride serves as a versatile building block for organic semiconductors. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The brominated sites facilitate cross-linking reactions that are critical for forming robust polymer networks .
Photovoltaic Devices
In photovoltaic applications, the compound can be incorporated into donor-acceptor systems to improve charge transport properties. Studies demonstrate that copolymers derived from this compound exhibit enhanced efficiency in converting solar energy into electrical energy due to their favorable electronic properties .
Case Studies
作用机制
iMAC2 通过两种主要机制发挥作用:
阻止细胞质 Bax 蛋白重新定位到线粒体: 这阻止了线粒体凋亡诱导通道的形成。
在线粒体外膜中拆卸 Bax 和 Bak 寡聚体: 这种作用抑制了细胞色素 c 的释放,这是凋亡途径中的关键步骤.
相似化合物的比较
iMAC2 与其他类似化合物相比具有独特性,因为它具有更高的脂溶性和效力。类似化合物包括:
iMAC1: iMAC2 的前身,它有一个氟部分而不是羟基。
其他二溴咔唑衍生物: 这些化合物具有相似的核心结构,但它们的官能团和效力不同
iMAC2 因其增强的抑制线粒体凋亡诱导通道的能力及其在神经退行性疾病和癌症中潜在的治疗应用而脱颖而出。
生物活性
3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole; dihydrochloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
The compound has the following chemical characteristics:
- Chemical Formula : C19H21Br2Cl2N3O
- Molecular Weight : 542.1 g/mol
- IUPAC Name : 1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol; dihydrochloride
- PubChem CID : 2729026
Research indicates that compounds in the carbazole class exhibit neuroprotective properties by stabilizing mitochondrial function and preventing apoptosis in neural cells. Specifically, studies have shown that derivatives of carbazole can enhance cell survival in neurodegenerative models by blocking apoptotic pathways rather than merely increasing neural stem cell proliferation .
Neuroprotective Effects
A notable study investigated the neuroprotective effects of related compounds on newborn hippocampal neurons. The results demonstrated that treatment with carbazole derivatives significantly increased the survival rate of these neurons by inhibiting apoptosis. This suggests a potential therapeutic application for conditions such as Alzheimer's disease and Parkinson's disease .
Anticancer Activity
In vitro studies have indicated that 3,6-Dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole may exhibit anticancer properties. For example, similar compounds have been shown to induce cytotoxic effects in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study 1: Neuroprotection in Mice
In a controlled experiment, mice treated with P7C3 derivatives (related to the carbazole structure) showed a significant increase in neuronal survival rates. The treatment was administered via intracerebroventricular infusion over a week, leading to a marked reduction in apoptotic markers compared to untreated controls .
Case Study 2: Antitumor Activity
Another study evaluated the cytotoxic effects of carbazole derivatives on human cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation effectively at micromolar concentrations, suggesting their potential as anticancer agents .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C19H21Br2Cl2N3O |
| Molecular Weight | 542.1 g/mol |
| Neuroprotective IC50 | ~10 μM (in vitro) |
| Antitumor IC50 | Varies by cell line (e.g., 5 μM for prostate cancer) |
属性
IUPAC Name |
3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2FN3.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24;;/h1-4,9-10,15,23H,5-8,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCVUOLQOHIRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















